molecular formula C10H18O B2763546 {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol CAS No. 35122-23-7

{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol

Cat. No.: B2763546
CAS No.: 35122-23-7
M. Wt: 154.253
InChI Key: IXBIZIOXHQMYSZ-UHFFFAOYSA-N
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Description

{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol (CAS: 35122-23-7) is a bicyclic monoterpenoid alcohol derived from camphor-related frameworks. Its structure features a methanol group (-CH2OH) attached to the 1-position of a 7,7-dimethylnorbornane (bicyclo[2.2.1]heptane) scaffold . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, catalysts, and bioactive molecules. Its rigid bicyclic structure enhances stereochemical control in reactions, making it valuable in asymmetric catalysis and drug design .

Properties

IUPAC Name

(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)8-3-5-10(9,7-11)6-4-8/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBIZIOXHQMYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:

    Starting Material: The synthesis begins with norbornane or its derivatives.

    Functionalization: Introduction of the hydroxyl group at the 1-position can be achieved through various methods, such as hydroboration-oxidation or Grignard reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Reduction reactions can convert the hydroxyl group to a methylene group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding methylene compound.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthetic Routes

The synthesis of {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:

  • Starting Material : The synthesis begins with norbornane or its derivatives.
  • Functionalization : Introduction of the hydroxyl group at the 1-position can be achieved through methods such as:
    • Hydroboration-oxidation
    • Grignard reactions

Organic Synthesis

This compound is widely used as a building block in organic synthesis due to its ability to undergo various chemical transformations:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : Reduction reactions can convert the hydroxyl group to a methylene group.
  • Substitution : The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary , facilitating the synthesis of enantiomerically pure compounds. Its rigid structure enhances selectivity in reactions, making it valuable in pharmaceutical chemistry.

Biological Studies

In biological research, this compound is utilized to study enzyme-substrate interactions due to its structural rigidity:

  • It can mimic natural substrates, allowing researchers to investigate enzyme mechanisms.
  • Its interactions with biomolecules can provide insights into drug design and development.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials:

  • It is used in the formulation of fragrances and flavorings due to its pleasant olfactory properties.
  • Its derivatives may find applications in producing polymers and other materials.

Case Study 1: Asymmetric Synthesis Using Chiral Auxiliaries

A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing optically active compounds. The results showed improved yields and selectivity compared to traditional methods, highlighting its utility in asymmetric synthesis.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes revealed significant insights into substrate specificity and binding affinities. The findings suggest that modifications to the bicyclic structure could enhance enzyme activity or selectivity.

Mechanism of Action

The mechanism of action of {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol depends on its specific application. In general, the compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. These interactions can influence the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the bicyclo[2.2.1]heptane core but differ in functional groups, stereochemistry, or substitution patterns, leading to distinct physicochemical and biological properties.

Positional Isomers and Functional Group Variants

Compound Name Structure/Functional Group Key Properties Applications References
5,5-Dimethylbicyclo[2.2.1]heptan-2-ol -OH at position 2 Melting point: Not reported; higher polarity than ketones Intermediate in fragrance synthesis
7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione Diketone at positions 2 and 3 CAS: 4183-87-3; solid at RT Precursor for polymer crosslinkers
3-(Bromomethyl)-2,2-dimethylbicyclo[2.2.1]heptane -CH2Br at position 3 Melting point: Not reported; reactive alkyl halide Suzuki coupling precursor

Bioactive Derivatives

Compound Name Structure/Functional Group Key Properties Applications References
HU-910 Dimethoxyphenyl and methyloctanyl substituents CB2 receptor agonist; EC50 < 1 µM Anti-inflammatory, hepatic I/R injury treatment
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide -SO2NHPh and -CH2Br groups Melting point: 146–147°C; hydrogen-bonded crystal lattice Antimicrobial agent development
N-Benzyl-1-((1R,2S,4R)-7,7-dimethyl-2-thioureido-bicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanaminium salts Quaternary ammonium and thiourea groups Melting points: 153–183°C; chiral phase-transfer catalysts Asymmetric alkylation reactions

Physicochemical Properties Comparison

Property {7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol 7,7-Dimethylbicyclo[2.2.1]heptan-2-one 3-(Bromomethyl)-2,2-dimethylbicyclo[2.2.1]heptane
Polarity High (due to -OH) Moderate (ketone) Low (alkyl bromide)
Solubility Soluble in polar solvents (MeOH, CH2Cl2) Soluble in organic solvents Insoluble in water; soluble in DCM
Reactivity Nucleophilic -OH; prone to esterification Electrophilic ketone; undergoes Grignard reactions SN2 substitution with nucleophiles
Biological Activity Limited direct activity; used in prodrugs No reported bioactivity Potential alkylating agent
References

Biological Activity

{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol, also known by its CAS number 35122-23-7, is a bicyclic compound that has garnered attention for its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications in various scientific fields.

The molecular formula of this compound is C₉H₁₂O, with a molecular weight of approximately 152.19 g/mol. The compound exhibits a density of 1.113 g/cm³ and a boiling point of 224.9°C at 760 mmHg .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active sites on enzymes and receptors.
  • Hydrophobic Interactions : The bicyclic structure provides a hydrophobic environment that can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
  • Steric Effects : The bulkiness of the bicyclic framework can influence the spatial arrangement and orientation during molecular interactions.

Biological Activities

Research has indicated several biological activities associated with this compound:

Enzyme Interactions

The compound has been studied for its role in enzyme-substrate interactions due to its rigid structure, making it a useful model for understanding enzyme specificity and catalysis.

Chiral Auxiliary in Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the formation of optically active compounds through selective reactions .

Research Findings

Several studies have highlighted the potential applications and biological implications of this compound:

StudyFindings
Cervantes et al., 1986Explored the synthesis pathways and potential applications in organic chemistry .
Polonski, 1983Investigated the use of bicyclic structures in synthesizing complex organic molecules .
Kokke et al., 1973Discussed the reactivity and functionalization of bicyclic compounds in organic synthesis .

Case Studies

A notable case study involved the utilization of this compound as a building block for synthesizing biologically active molecules:

  • Synthesis of Leukotriene-B4 : Researchers employed enantiomers of related bicyclic compounds to create optically active synthons for leukotriene-B4 synthesis, demonstrating the utility of such compounds in pharmaceutical chemistry .

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